molecular formula C9H9ClO2S B1335092 2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 52205-85-3

2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No. B1335092
CAS RN: 52205-85-3
M. Wt: 216.68 g/mol
InChI Key: SWLIXMXSCZYVTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided discuss different methods of synthesizing compounds that involve sulfonyl chlorides. For instance, the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones is achieved using an ionic liquid, 1-sulfopyridinium chloride, under solvent-free conditions, which indicates the versatility of sulfonyl chlorides in facilitating one-pot reactions . Additionally, the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides leads to the direct synthesis of 2,4-diketosulfones, showcasing another method of utilizing sulfonyl chlorides for synthesizing complex molecules .

Molecular Structure Analysis

While the molecular structure of "2,3-dihydro-1H-indene-5-sulfonyl chloride" is not analyzed in the papers, the structure of sulfonyl chlorides, in general, consists of a sulfonyl group (S(=O)2) bonded to a chlorine atom. This functional group is known for its reactivity and ability to introduce the sulfonyl moiety into organic molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfonyl chlorides. A novel visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bond with sulfonyl chlorides is developed for the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes, which involves a radical process . Another study presents a new protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source, which reductively couples with electron-rich (hetero)arenes .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Results or Outcomes : The study identified compound 15z as a potent and specific inhibitor (IC50: 0.13 μM) with low toxicity . Mechanistic studies indicate that 15z binds directly to the NLRP3 protein (KD: 102.7 nM), blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis . Given the notable distribution of 15z in the colon, the DSS-induced colitis model was employed to evaluate its in vivo effectiveness. 15z significantly impacted NLRP3 inflammasome activation and relieved inflammatory bowel disease symptoms in this model .

  • Indane-1,3-Dione : While not the same as “2,3-dihydro-1H-indene-5-sulfonyl chloride”, this compound is structurally similar and has been used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also a versatile building block used in the synthesis of many different biologically active molecules .

Safety And Hazards

2,3-dihydro-1H-indene-5-sulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust, to wash skin thoroughly after handling, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

The compound has been used in the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors . These inhibitors have potential therapeutic applications in the treatment of inflammation-related diseases .

Relevant Papers The compound has been mentioned in a study on the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors .

properties

IUPAC Name

2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIXMXSCZYVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389745
Record name Indan-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-5-sulfonyl chloride

CAS RN

52205-85-3
Record name Indan-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of indane (50 mmol, 6.11 mL) in dichloromethane (50 mL) at 0° C. is added dropwise chlorosulfonic acid (200 mmol, 13.3 mL). The resulting solution is allowed to return to room temperature and stirred for 2 hrs. The solution is then poured slowly onto a mixture of ice (200 g) and dichloromethane (50 mL). The organic layer is separated, washed with brine (50 mL), dried over sodium sulfate, filtered and evaporated to produce indan-5-sulfonic acid chloride.
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kokkonda, X Deng, KL White… - Journal of Medicinal …, 2016 - ACS Publications
Malaria persists as one of the most devastating global infectious diseases. The pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a new …
Number of citations: 53 pubs.acs.org
L Chen, M Su, Q Jin, W Wang, CG Wang… - Journal of medicinal …, 2021 - ACS Publications
Interleukin-17 (IL-17) is a proinflammatory cytokine that plays a dominant role in inflammation, autoimmunity, and host defense. RORγt is a key transcription factor mediating T helper 17 …
Number of citations: 3 pubs.acs.org
S Lin, T Du, J Zhang, D Wu, H Tian… - Journal of medicinal …, 2022 - ACS Publications
Targeting the colchicine binding site on tubulin is a promising strategy to develop cancer therapeutics. Herein, we describe our systematic structure–activity relationship studies of …
Number of citations: 8 pubs.acs.org

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